Adjudin

Descripción

Propiedades

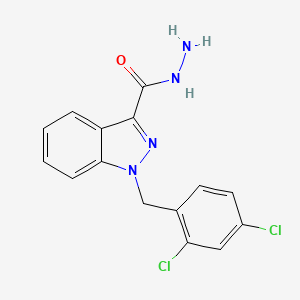

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]indazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4O/c16-10-6-5-9(12(17)7-10)8-21-13-4-2-1-3-11(13)14(20-21)15(22)19-18/h1-7H,8,18H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENCPJAAXKBIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040383 | |

| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252025-52-8 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252025-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adjudin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252025528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADJUDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZT8V72829 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adjudin mechanism of action in male contraception

An In-depth Technical Guide to the Mechanism of Action of Adjudin in Male Contraception

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as AF-2364, is a non-hormonal small molecule being investigated as a potential male contraceptive.[1] It is an analogue of lonidamine, initially developed for its anti-cancer properties.[1][2] this compound's contraceptive effect stems from its ability to reversibly disrupt spermatogenesis without affecting the hypothalamic-pituitary-gonadal axis, thereby maintaining normal testosterone levels.[3][4] This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its effects, focusing on its interaction with testicular cells, the signaling pathways it modulates, and the experimental evidence supporting these findings.

Core Mechanism: Targeted Disruption of Cell Adhesion

The primary mechanism of this compound is the targeted disruption of cell adhesion between Sertoli cells and developing germ cells within the seminiferous epithelium.[3] This action is highly specific to a unique, testis-specific cell-cell anchoring junction known as the apical ectoplasmic specialization (apical ES).[5][6][7]

-

Target Site : The apical ES is an actin-rich adherens junction that anchors late-stage spermatids (specifically, step 8 to 19 elongating and elongated spermatids in rats) to the Sertoli cells.[5][8]

-

Action : this compound treatment leads to the breakdown of the apical ES. This weakens the adhesion between Sertoli cells and mature spermatids, causing the premature release, or "exfoliation," of these germ cells into the lumen of the seminiferous tubules.[2][7]

-

Cell Specificity and Reversibility : The process begins with the loss of the most mature spermatids, followed by round spermatids and spermatocytes.[2] Crucially, this compound does not affect spermatogonia or spermatogonial stem cells.[3][5] This ensures that once the compound is cleared from the system, the remaining stem cells can repopulate the epithelium, and spermatogenesis can resume, making the contraceptive effect fully reversible.[5][9]

-

Hormonal Profile : Studies in rats and rabbits have consistently shown that this compound does not alter the systemic levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), or testosterone.[4][10]

-

Blood-Testis Barrier Integrity : The blood-testis barrier (BTB), a critical structure for maintaining the immune privilege of the testis, is primarily formed by tight junctions and basal ectoplasmic specializations between adjacent Sertoli cells. This compound does not compromise the BTB.[4] In fact, studies have shown that following this compound administration, the BTB's function may even be enhanced, as evidenced by an increase in transepithelial electrical resistance and elevated expression of tight junction proteins.[11][12]

Signaling Pathways Modulated by this compound

This compound-induced disruption of the apical ES is not a simple structural event but the result of complex signaling cascades that remodel the actin cytoskeleton within Sertoli cells. The key pathways identified are centered around focal adhesion kinase (FAK), mTORC1, and the direct regulation of actin-binding proteins.

Integrin/Focal Adhesion Kinase (FAK) Pathway

This compound initiates its action at the cell membrane, likely by interacting with adhesion protein complexes. This triggers an intracellular signaling cascade that destabilizes the underlying cytoskeleton.

-

Initiation : The pathway is thought to begin with the activation of β1-integrin, a key adhesion receptor at the apical ES.[13]

-

FAK Activation : This leads to the phosphorylation and activation of Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and cytoskeletal dynamics. Specifically, phosphorylation at tyrosine residue 407 (p-FAK-Y407) has been identified as a key event in this compound's action.[10][14]

-

Downstream Effectors : Activated FAK can then trigger multiple downstream pathways, including the Phosphatidylinositol 3-kinase (PI3K) and MAP kinase (MAPK) signaling cascades, which are known regulators of the actin network.[5][13]

Caption: this compound-induced FAK signaling pathway.

mTORC1/rpS6 Pathway

Recent studies have implicated the mTORC1 (mechanistic target of rapamycin complex 1) pathway in this compound's mechanism. This pathway is a central regulator of cell growth and proliferation and can also influence cytoskeletal organization.

-

Activation : this compound treatment leads to the activation of the mTORC1 complex.[10]

-

rpS6 Phosphorylation : A key downstream target of mTORC1 is the ribosomal protein S6 (rpS6). This compound induces the phosphorylation of rpS6, which appears to be linked to the disorganization of F-actin at the apical ES.[10]

Caption: this compound activation of the mTORC1/rpS6 pathway.

Direct Regulation of Actin Cytoskeleton Dynamics

This compound ultimately causes the disassembly of the highly organized actin filament bundles that form the backbone of the apical ES. It achieves this by altering the expression and localization of key actin regulatory proteins.[8]

-

Suppression of Eps8 : this compound suppresses the expression of Epidermal growth factor receptor pathway substrate 8 (Eps8), an important protein that both caps actin filaments and bundles them together. Loss of Eps8 prevents the maintenance of stable actin bundles.[8]

-

Mis-localization of Arp2/3 Complex : It causes the mis-localization of the Arp2/3 complex (Actin-Related Protein 2/3), a protein complex that initiates the formation of branched, web-like actin networks. This "unwanted" actin branching further destabilizes the parallel actin bundles required for strong adhesion.[8]

-

Disruption of Polarity Proteins : this compound also disrupts the localization of polarity proteins like PAR6 and 14-3-3 at the junctional site, which are crucial for maintaining the integrity and organization of the apical ES.[8]

Caption: this compound's direct effects on actin regulatory proteins.

Quantitative Data Summary

The contraceptive effects of this compound have been quantified in several preclinical models, primarily in rats.

Table 1: Efficacy and Reversibility of this compound in Animal Models

| Parameter | Species | Dosage Regimen | Time to Infertility | Time to Full Recovery | Reference(s) |

| Contraceptive Efficacy | Rat | 50 mg/kg b.w., single oral dose | Germ cell loss initiated | ~210 days | [1][3] |

| Contraceptive Efficacy | Rat | 50 mg/kg b.w., oral, 1x/week for 2 weeks | ~5 weeks (100%) | ~11 weeks | [5] |

| Contraceptive Efficacy | Rabbit | Not specified | Effective | Reversible | [5][11] |

Table 2: Timeline of this compound-Induced Germ Cell Depletion in Rats

| Germ Cell Type | Half-time for Depletion from Epithelium | Reference(s) |

| Elongating Spermatids (Step 8-19) | ~6.5 hours | [13] |

| Round Spermatids | ~3 days | [13] |

| Spermatocytes | ~6 days | [13] |

Experimental Protocols

The mechanism of this compound has been elucidated through a combination of in vivo and in vitro experiments.

In Vivo Assessment of Contraceptive Efficacy

A typical workflow to assess the antispermatogenic effects of this compound in a rat model is outlined below.

Caption: Typical in vivo experimental workflow for this compound.

Key Methodologies

-

Drug Administration : this compound, suspended in a vehicle like 0.5% methyl-cellulose, is administered to adult male rats (e.g., Sprague-Dawley, ~300g b.w.) via oral gavage at a specified dose (e.g., 50 mg/kg body weight).[12]

-

Immunoblotting : Testis lysates are prepared from control and this compound-treated rats. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., p-FAK, rpS6, Eps8, occludin, N-cadherin) and appropriate secondary antibodies. Protein levels are quantified by densitometry.[12]

-

Immunofluorescence Microscopy : Testes are fixed, embedded (e.g., in paraffin or frozen), and sectioned. The sections are incubated with primary antibodies to visualize the localization of specific proteins within the seminiferous epithelium. Fluorescently labeled secondary antibodies are used for detection via confocal microscopy. This is crucial for observing the mis-localization of proteins at the junctional complexes.[12]

-

Transepithelial Electrical Resistance (TEER) Measurement : To assess BTB integrity in vitro, Sertoli cells are cultured on Matrigel-coated bicameral units until a functional barrier is formed. This compound is added to the cultures, and the TEER is measured over time using an ohmmeter. An increase in TEER indicates a tightening of the barrier.[11]

Alternative Mechanism: Spermicidal Action

In addition to its effects within the testis, in vitro studies have shown that this compound (AF-2364) also possesses direct spermicidal activity. This action is distinct from its primary mechanism of inducing germ cell exfoliation.

-

Mitochondrial Targeting : AF-2364 directly targets the mitochondrial permeability transition (MPT) pores in mature sperm.[15]

-

Energy Depletion : This leads to a loss of the mitochondrial membrane potential (ΔΨm) and a subsequent decrease in ATP generation.[15]

-

Motility Inhibition : The depletion of energy rapidly and specifically blocks human sperm motility in vitro, without significantly altering the cytoskeletal network or proteome of the sperm.[15] This suggests this compound could also be explored as a component of a topical spermicide.

Conclusion and Future Perspectives

This compound represents a promising lead in the development of non-hormonal male contraception. Its mechanism is highly specific, targeting the adhesion of late-stage spermatids to Sertoli cells by modulating complex signaling pathways, including the FAK, mTORC1, and actin-regulatory protein networks. This targeted action leads to reversible infertility without disrupting the systemic hormonal milieu.

The primary challenge for this compound's clinical development is its low oral bioavailability.[1][16] Future research is focused on developing novel delivery systems, such as conjugating this compound to a modified follicle-stimulating hormone (FSH) to target it directly to Sertoli cells, thereby increasing local concentration and efficacy while minimizing potential systemic exposure.[1] Further elucidation of the downstream effectors in these signaling pathways will provide a more complete picture of its mechanism and may reveal new targets for male contraceptive development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "The non-hormonal male contraceptive this compound exerts its effects via MAP" by Lingling Wang, Ming Yan et al. [knowledgecommons.popcouncil.org]

- 5. This compound, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes [ouci.dntb.gov.ua]

- 7. "this compound—A male contraceptive with anti-cancer, anti-neuroinflammation " by Yan Ho Cheng, Weiliang Xia et al. [knowledgecommons.popcouncil.org]

- 8. This compound disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Non-hormonal Male Contraceptive this compound Exerts its Effects via MAPs and Signaling Proteins mTORC1/rpS6 and FAK-Y407 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "this compound-mediated Sertoli-germ cell junction disassembly affects Sertol" by Linlin Su, C. Yan Cheng et al. [knowledgecommons.popcouncil.org]

- 12. This compound-mediated Sertoli-germ cell junction disassembly affects Sertoli cell barrier function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Non-hormonal Male Contraceptive this compound Exerts its Effects via MAPs and Signaling Proteins mTORC1/rpS6 and FAK-Y407 [ouci.dntb.gov.ua]

- 15. AF-2364 is a prospective spermicide candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Targeting Rabbit Germ Cell Adhesion as a Male Contraceptive: A Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Adjudin in Disrupting Apical Ectoplasmic Specialization: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adjudin, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a potent, reversible anti-spermatogenic agent that has been extensively investigated as a potential non-hormonal male contraceptive.[1][2] Unlike hormonal methods, this compound acts locally within the seminiferous epithelium, specifically targeting the apical ectoplasmic specialization (ES), a unique testis-specific actin-based adherens junction between Sertoli cells and elongating spermatids (steps 8-19 in rats).[3][4][5] Its mechanism involves the targeted disruption of F-actin filament bundles, leading to the premature exfoliation of germ cells, primarily spermatids, from the epithelium, mimicking spermiation.[1][6] This process induces a state of transient infertility, which is fully reversible as the spermatogonial stem cell population remains unaffected.[2][7] This technical guide provides an in-depth review of this compound's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and illustrates the core signaling pathways involved in the disruption of apical ES integrity.

Core Mechanism of Action: Destabilization of the Apical ES Cytoskeleton

This compound's primary molecular action is the destabilization of the intricate actin cytoskeleton that forms the foundation of the apical ES. This junction is critical for maintaining the adhesion of developing spermatids to Sertoli cells and guiding their transport within the epithelium.[4][6] The disruption is not caused by direct cytotoxicity to Sertoli cells but rather by a targeted interference with key actin-regulatory proteins.[3]

The central mechanism involves a two-pronged attack on actin filament dynamics:

-

Suppression of Actin Bundling: this compound down-regulates the expression of Epidermal growth factor receptor pathway substrate 8 (Eps8).[2][8] Eps8 is a crucial protein that caps and bundles actin filaments, providing the structural rigidity required to maintain the apical ES.[6] Its suppression leads to the "debundling" and disorganization of F-actin.[5][9]

-

Induction of Aberrant Actin Branching: Concurrently, this compound causes the mis-localization of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][8] Recruited by drebrin E, the Arp2/3 complex initiates actin nucleation and branching.[1] this compound's influence leads to "unwanted" and disorganized actin branching, which further destabilizes the parallel actin bundles essential for the junction's integrity.[2][5]

Furthermore, this compound perturbs cell polarity by disrupting the expression of proteins like PAR6 and 14-3-3 at the apical ES, which increases endocytic vesicle-mediated protein trafficking and contributes to junction disassembly.[1][2] Upstream signaling events also play a role, with evidence pointing to the activation of the integrin/Focal Adhesion Kinase (FAK)/PI3-Kinase/MAP Kinase pathway, which is known to regulate the actin network at the apical ES.[5][9]

Signaling and Mechanical Disruption Pathways

Caption: this compound's core mechanism targeting F-actin dynamics.

Caption: Upstream integrin-mediated signaling pathway affected by this compound.

Quantitative Data Summary

The effects of this compound have been quantified in numerous in vivo and in vitro studies. The data highlights its potency, specificity for the apical ES, and reversibility.

| Parameter | Species | Dosage / Concentration | Key Finding | Citation(s) |

| Infertility Induction | Rat | 50 mg/kg b.w. (2 doses, 1 week apart) | 100% infertility achieved by ~5 weeks post-treatment. | [5],[9] |

| Fertility Reversibility | Rat | 50 mg/kg b.w. | 100% fertility rebound by ~11 weeks post-treatment. | [5],[9] |

| Germ Cell Depletion (t₁/₂) * | Rat | 50 mg/kg b.w. (single dose) | Elongating Spermatids: ~6.5 hours | [5] |

| Round Spermatids: ~3 days | [5] | |||

| Spermatocytes: ~6 days | [5] | |||

| Adhesion Force | Rat (in vitro) | Vehicle Only (Control) | 19.0 x 10⁻¹⁰ pN | [10] |

| (Spermatid-Sertoli) | 125 ng/mL this compound | 7.74 x 10⁻¹⁰ pN (Significant reduction) | [10] | |

| 500 ng/mL this compound | 6.51 x 10⁻¹⁰ pN (Significant reduction) | [10] | ||

| Sertoli Barrier Function | Rat (in vitro) | 500 ng - 1 µg/mL | Increased transepithelial electrical resistance (TER), indicating a tightening of the Sertoli cell barrier. | [11],[12] |

| BTB Protein Expression | Rat (in vivo) | 50 mg/kg b.w. | Several-fold increase in tight junction (claudin-11, occludin, JAM-A) and basal ES (N-cadherin) proteins. | [11] |

*t₁/₂ refers to the half-time for the loss of the specified germ cell type from the seminiferous epithelium.

Key Experimental Protocols

The elucidation of this compound's mechanism has relied on a combination of in vivo animal models and specialized in vitro assays.

In Vivo this compound Administration and Testis Analysis

This protocol is fundamental for assessing the physiological effects of this compound on spermatogenesis.

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals are housed under standard conditions with controlled light/dark cycles and access to food and water ad libitum.

-

Compound Preparation: this compound is suspended in a vehicle such as 0.5% methyl-cellulose (w/v) in water.

-

Administration: A single dose of this compound (e.g., 50 mg/kg body weight) is administered via oral gavage. Control animals receive the vehicle only.[13]

-

Time-Course Analysis: Animals are euthanized at various time points post-administration (e.g., 6 hours, 12 hours, 2 days, 4 days, 15 days) to capture the kinetics of germ cell loss.[13][14]

-

Tissue Collection: Testes are excised. One testis is fixed in Bouin's solution for histological analysis (paraffin embedding, sectioning, and H&E staining). The other testis is snap-frozen in liquid nitrogen for molecular analysis (protein lysate preparation).[13]

-

Analysis:

-

Histology: Seminiferous tubule morphology is examined to assess germ cell depletion and damage to the epithelium.

-

Immunoblotting: Testis lysates are used to quantify the expression levels of target proteins (e.g., Eps8, Arp3, N-cadherin, occludin).

-

Immunofluorescence: Fixed tissue sections are used to visualize the localization and distribution of F-actin (using fluorescently-labeled phalloidin) and specific proteins within the seminiferous epithelium.[14]

-

Caption: General experimental workflow for in vivo analysis of this compound.

In Vitro Sertoli-Germ Cell Adhesion Assay

This assay allows for the direct assessment of this compound's effect on cell-cell adhesion.

-

Cell Culture: Sertoli cells are isolated from 20-day-old rat testes and cultured on Matrigel-coated plates to form a monolayer. Germ cells are isolated from adult rat testes.

-

Co-culture: A suspension of germ cells is added to the established Sertoli cell monolayer and allowed to adhere.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the co-culture medium at various concentrations (e.g., 1 ng/mL to 1 µg/mL).[15]

-

Incubation: The co-cultures are incubated for a defined period (e.g., 1 to 24 hours).

-

Quantification of Adhesion: Non-adherent germ cells are washed away. The remaining adherent germ cells are quantified. This can be done by lysing the cells and measuring the activity of a germ cell-specific enzyme or by pre-labeling germ cells with a fluorescent dye and measuring fluorescence. A loss in germ cell adhesion is detected by a decrease in the signal compared to control (vehicle-treated) cultures.[15]

Co-Immunoprecipitation (Co-IP) for Target Identification

Co-IP is used to identify proteins that physically interact with this compound's molecular targets.

-

Lysate Preparation: Testis lysates are prepared from rats treated with this compound or vehicle control, using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Antibody-Bead Conjugation: An antibody against a protein of interest (e.g., a known apical ES component) is incubated with Protein A/G-agarose or magnetic beads to form a solid-phase immune complex.

-

Immunoprecipitation: The testis lysate is pre-cleared to remove non-specific binding proteins and then incubated with the antibody-bead conjugate. The target protein and its binding partners are captured by the antibody.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: The bound protein complexes are eluted from the beads. The eluate is then analyzed by SDS-PAGE and immunoblotting using antibodies against suspected interacting partners to confirm the association.[15]

Conclusion and Future Directions

This compound represents a landmark compound in the development of non-hormonal male contraceptives. Its mechanism, centered on the targeted disruption of the actin-rich apical ectoplasmic specialization, is both potent and specific. The wealth of quantitative data demonstrates a clear dose- and time-dependent effect on spermatid adhesion, leading to reversible infertility without impacting the hypothalamic-pituitary-gonadal axis.[1][7] While toxicity concerns, such as liver inflammation noted in some animal studies, have hindered its progression to clinical trials, the principles learned from this compound are invaluable.[16] It has provided a validated biological target (the apical ES) and a series of robust experimental protocols for screening new chemical entities. Future research will likely focus on developing this compound analogs or novel compounds that retain the high efficacy of apical ES disruption while exhibiting a wider safety margin, paving the way for a safe and effective male contraceptive.

References

- 1. This compound disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "this compound, a potential male contraceptive, exerts its effects locally in" by Ka-Wai Mok, Dolores D. Mruk et al. [knowledgecommons.popcouncil.org]

- 5. This compound, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sperm Release at Spermiation Is Regulated by Changes in the Organization of Actin- and Microtubule-Based Cytoskeletons at the Apical Ectoplasmic Specialization—A Study Using the this compound Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. rep.bioscientifica.com [rep.bioscientifica.com]

- 10. The Sertoli-spermatid junctional complex adhesion strength is affected in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-mediated Sertoli-germ cell junction disassembly affects Sertoli cell barrier function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "this compound-mediated Sertoli-germ cell junction disassembly affects Sertol" by Linlin Su, C. Yan Cheng et al. [knowledgecommons.popcouncil.org]

- 13. An in Vivo Study on this compound and Blood-Testis Barrier Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Testin and actin are key molecular targets of this compound, an anti-spermatogenic agent, in the testis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovering a Reversible Male Contraceptive Agent Derived from Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

Adjudin's Impact on Spermatogenesis and Germ Cell Development: A Technical Guide

Introduction

Adjudin, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a non-hormonal small molecule that has garnered significant attention as a potential male contraceptive.[1][2] An analogue of the anti-cancer drug lonidamine, this compound demonstrates potent, reversible anti-spermatogenic activity.[1] Its primary mechanism involves the targeted disruption of cell adhesion within the seminiferous epithelium, leading to the premature release of developing germ cells and subsequent infertility, without significantly altering the hypothalamic-pituitary-gonadal axis.[1][3][4] This guide provides a detailed technical overview of this compound's effects on spermatogenesis and germ cell development, summarizing key quantitative data, outlining experimental protocols, and visualizing the core molecular pathways.

Core Mechanism of Action: Targeting Sertoli-Germ Cell Adhesion

This compound's principal site of action is the seminiferous epithelium, specifically the intricate network of junctions between Sertoli cells and developing germ cells.[2][5] It primarily targets a testis-specific anchoring junction known as the apical ectoplasmic specialization (apical ES) .[3][5] This structure is crucial for maintaining the adhesion of elongating and elongated spermatids (specifically steps 8-19 in rats) to Sertoli cells within the adluminal compartment of the seminiferous tubule.[5][6]

By disrupting the integrity of the apical ES, this compound induces the premature exfoliation of these developing spermatids from the epithelium, a process that mimics natural spermiation.[2][3] This leads to a state of reversible infertility.[1] Importantly, this compound does not significantly impact the adhesion of spermatogonia and spermatogonial stem cells, allowing for the repopulation of the seminiferous epithelium and the restoration of fertility once the compound is metabolized and cleared.[5][7]

While the apical ES is the primary target, some studies suggest this compound may also affect the basal ectoplasmic specialization , a component of the blood-testis barrier (BTB), leading to disorganization of F-actin at the barrier.[8][9] However, its effect is more pronounced on the apical ES.[5][10]

Impact on Germ Cell Development

This compound's effect is highly specific to the stage of germ cell development, directly correlating with the presence and type of cell junctions.

-

Spermatids: Elongating and elongated spermatids are the most sensitive to this compound. The drug effectively disrupts the apical ES anchoring these cells to the Sertoli cells, causing them to be sloughed off into the tubule lumen prematurely.[5][8]

-

Spermatocytes and Round Spermatids: While this compound can also lead to the detachment of round spermatids and secondary spermatocytes, the effect is less pronounced compared to later-stage spermatids.[8][11] This is attributed to the different types of junctions (desmosomes and gap junctions) that are more prevalent at these earlier stages.[5]

-

Spermatogonia: this compound does not appear to significantly affect the adhesion between Sertoli cells and spermatogonia located in the basal compartment of the seminiferous epithelium.[7][8] This selective sparing of the stem cell population is the basis for the reversibility of its contraceptive effect.[1][6]

Signaling Pathways Modulated by this compound

This compound exerts its disruptive effects by modulating several key intracellular signaling pathways that govern cell adhesion and cytoskeletal dynamics within the Sertoli cell.

-

Integrin/FAK/MAP Kinase Pathway: this compound has been shown to induce the expression of integral membrane proteins like β1-integrin.[5] This can activate downstream signaling cascades, including the Focal Adhesion Kinase (FAK), Phosphatidylinositol 3-kinase (PI3K), and MAP kinase pathways, which are known to regulate the actin cytoskeleton network underlying the apical ES.[5]

-

Actin Regulatory Proteins: A critical aspect of this compound's mechanism is its interference with actin filament organization. It achieves this by:

-

Suppressing Eps8 (Epidermal growth factor receptor pathway substrate 8): Eps8 is an actin capping and bundling protein. By down-regulating Eps8, this compound prevents the proper maintenance of actin filament bundles at the apical ES.[3][5][12]

-

Mis-localizing Arp3 (Actin-related protein 3): this compound causes the mis-localization of Arp3, a component of the Arp2/3 complex that promotes actin branching. This leads to "unwanted" actin branching, further destabilizing the parallel actin bundles essential for apical ES integrity.[3][7][12]

-

-

Protein Trafficking Disruption: The compound also interferes with endocytic vesicle-mediated protein trafficking by blocking the expression of PAR6 and 14-3-3 proteins at the apical ES.[3][7] This disruption in protein homeostasis contributes to the destabilization of cell adhesion.

-

mTORC1/rpS6 and FAK-Y407 Signaling: this compound has been shown to activate the mTORC1/rpS6 and p-FAK-Y397/p-FAK-Y407 signaling pathways, which are involved in regulating cellular processes and blood-testis barrier dynamics.[4]

Below are diagrams illustrating these key processes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in preclinical studies.

Table 1: Efficacy and Reversibility in Animal Models

| Parameter | Species | Dosage Regimen | Time to Infertility | Time to Fertility Rebound | Reference(s) |

|---|---|---|---|---|---|

| Infertility | Rat | Two doses of 50 mg/kg b.w. (one per week) | ~5 weeks | ~11 weeks (100% rebound) | [5] |

| Infertility | Rat | Single dose of 500 mg/kg b.w. (BHD derivative) | 2 weeks (100% contraception) | 6 weeks (50% recovery) | [13] |

| Spermatogenesis | Rabbit | 25 mg/kg b.w. per week (IV or oral) for 4 weeks | - | Recovery noted 4 weeks post-treatment | [11] |

| Tubule Integrity | Rat | - | - | 95% of tubules normal at 210 days post-treatment |[1] |

Table 2: Pharmacokinetics and Bioavailability | Parameter | Species | Administration | Bioavailability | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Bioavailability | Rabbit | Oral vs. IV | ~8% (Oral) | Poorly absorbed or extensively metabolized in the GI tract. |[11] | | Distribution | Rat | Oral ([³H]-adjudin) | - | Uniformly distributed; cleared via urine within 72-96 hours. |[11] | | Bioavailability | General | Oral | Low | The blood-testis barrier poses a significant hurdle. |[1][14] |

Table 3: Cellular and Molecular Effects

| Parameter | Model | Treatment | Observation | Reference(s) |

|---|---|---|---|---|

| Germ Cell Loss | Rat (in vivo) | Single dose of 50 mg/kg b.w. | Detachment of elongated spermatids within 1.5-2.5 days, followed by round spermatids and spermatocytes by 3-6 days. | [8] |

| BTB Proteins | Rat (in vivo) | 50 mg/kg b.w. | Up-regulation of BTB-constituent proteins (e.g., occludin, N-cadherin). | [8] |

| Sperm Capacitation | Human (in vitro) | 10 nM - 10 µM | Significantly inhibited sperm hyperactivation and capacitation; blocked acrosome reaction. |[15] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols used in this compound studies.

In Vivo Animal Studies (Rat Model)

-

Animal Model: Adult male Sprague-Dawley rats (~300g b.w.) are commonly used.[8] Animals are housed under standard conditions with ad libitum access to food and water.

-

This compound Administration:

-

Preparation: this compound is typically suspended in 0.5% (w/v) methylcellulose in sterile water.[8]

-

Dosage: A common effective oral dose is 50 mg/kg body weight.[4][8] For studies in rat pups, a regimen of two doses (50 mg/kg b.w.) on postnatal days 11 and 13 has been used.[16][17]

-

Administration: The suspension is administered via oral gavage. Control animals receive the vehicle (0.5% methylcellulose) only.[8]

-

-

Tissue Collection and Processing:

-

At predetermined time points post-treatment (e.g., 0, 6, 12, 24, 96 hours, or several days/weeks), animals are euthanized by CO₂ asphyxiation.[6][9]

-

Testes are immediately excised. One testis may be frozen in liquid nitrogen for biochemical analysis (Western blotting, RT-qPCR), while the other is fixed in Bouin's solution for histological analysis.[9]

-

-

Histological Analysis:

-

Fixed testes are dehydrated through a graded ethanol series, cleared with xylene, and embedded in paraffin.

-

Sections (5-7 µm) are cut and mounted on slides.

-

Staining with hematoxylin and eosin is performed to assess the morphology of the seminiferous epithelium and identify germ cell loss.[17]

-

-

Immunoblotting/Western Blot Analysis:

-

Frozen testicular tissue is homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein (e.g., 50-100 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., occludin, N-cadherin, FAK, Eps8, actin) overnight at 4°C.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Actin or GAPDH is often used as a loading control.[8]

-

Conclusion

This compound represents a promising lead in the development of non-hormonal male contraception. Its mechanism, centered on the reversible disruption of Sertoli-spermatid adhesion by targeting the apical ES, is highly specific to the testis. By modulating key signaling pathways that control cytoskeletal dynamics and protein trafficking, this compound effectively induces the exfoliation of developing germ cells. While its efficacy is well-documented in animal models, challenges such as low oral bioavailability remain.[1][11] Future research focused on novel delivery systems, such as conjugation to FSH mutants or nanotechnology-based approaches, may enhance its targeted delivery to the testis, thereby increasing efficacy and widening the safety margin for potential clinical use.[10][18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The Non-hormonal Male Contraceptive this compound Exerts its Effects via MAPs and Signaling Proteins mTORC1/rpS6 and FAK-Y407 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. "this compound disrupts spermatogenesis via the action of some unlikely partn" by C. Yan Cheng, Pearl P.Y. Lie et al. [knowledgecommons.popcouncil.org]

- 8. This compound-mediated Sertoli-germ cell junction disassembly affects Sertoli cell barrier function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Effective Delivery of Male Contraceptives Behind the Blood-Testis Barrier (BTB) – Lesson from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Targeting Rabbit Germ Cell Adhesion as a Male Contraceptive: A Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovering a Reversible Male Contraceptive Agent Derived from Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of P-Glycoprotein at the blood-testis barrier on this compound distribution in the Testis: a revisit of recent data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of sperm capacitation and fertilizing capacity by this compound is mediated by chloride and its channels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An in Vivo Study on this compound and Blood-Testis Barrier Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A male contraceptive targeting germ cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

Adjudin: A Technical Guide to its Anti-Cancer and Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adjudin, chemically known as 1-(2,4-dichlorobenzyl)-1H–indazole-3-carbohydrazide (formerly AF-2364), is an analogue of the anti-cancer drug lonidamine.[1][2] Initially developed and investigated as a non-hormonal male contraceptive for its ability to disrupt the adhesion between Sertoli cells and maturing sperm, this compound has demonstrated significant potential beyond reproductive medicine.[2][3] A growing body of preclinical evidence highlights its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities. This document provides a comprehensive technical overview of the core mechanisms, signaling pathways, and experimental validation of this compound's efficacy in oncology and inflammation, intended for professionals in the field of drug discovery and development.

Anti-Cancer Properties of this compound

This compound exhibits robust anti-cancer effects across a variety of cancer cell lines and in vivo tumor models.[1] Its primary mechanism is centered on the induction of mitochondrial dysfunction, leading to a cascade of events that culminates in apoptotic cell death.[1][4]

Mechanism of Action

This compound's anti-neoplastic activity is multifaceted, primarily targeting the metabolic engine of cancer cells—the mitochondria. As an analogue of lonidamine, which is known to block energy metabolism in tumor cells, this compound triggers mitochondrial dysfunction characterized by a loss of mitochondrial membrane potential and a significant reduction in cellular ATP levels.[1][5] This energy crisis initiates a caspase-3-dependent apoptotic pathway.[1][4] The release of cytochrome C from the compromised mitochondria activates caspase-9, which in turn cleaves and activates the executioner caspase-3, leading to programmed cell death.[1] Furthermore, this compound has been shown to inhibit colony formation of cancer cells, indicating its potential to suppress tumor initiation and progression.[1]

Signaling Pathway: Mitochondrial-Mediated Apoptosis

The core anti-cancer signaling cascade initiated by this compound is the intrinsic apoptotic pathway. By disrupting mitochondrial function, this compound forces the release of key pro-apoptotic factors into the cytoplasm, activating a caspase-dependent cell death program.

References

- 1. Male contraceptive this compound is a potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Effect of Adjudin on Mitochondrial Function and Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adjudin, a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is an analogue of lonidamine and was initially investigated as a non-hormonal male contraceptive.[1] Its primary mechanism in that context involves the disruption of the Sertoli cell-spermatid adhesion junction, leading to the premature release of immature sperm.[2][3] However, subsequent research has unveiled its potent anti-cancer properties, which are intrinsically linked to its profound effects on mitochondrial function and cellular metabolism.[4][5] This technical guide provides an in-depth overview of the mechanisms by which this compound modulates these critical cellular processes, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines, focusing on its impact on cell viability, mitochondrial membrane potential, and cellular ATP levels.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 24-hour Treatment

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Human Lung Adenocarcinoma | 63.1 | [4][5] |

| PC3 | Human Prostate Cancer | 93.0 | [5] |

| SGC-7901 | Human Gastric Adenocarcinoma | 58.0 | [4][5] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 13.8 | [4][5] |

| Smmc-7721 | Human Hepatoma | 72.3 | [4][5] |

| MIA PaCa-2 | Human Pancreatic Adenocarcinoma | 52.7 | [4][5] |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in A549 Cells after 24-hour Treatment

| This compound Concentration (µM) | Percentage of Cells with Depolarized Mitochondria | Reference |

| 0 (Control) | 20% | [4] |

| 30 | 18% | [4] |

| 100 | 5% | [4] |

Table 3: Effect of this compound on Intracellular ATP Levels in A549 Cells after 24-hour Treatment

| This compound Concentration (µM) | Relative ATP Level (%) | Reference |

| 0 (Control) | 100% | [4] |

| 30 | Significantly Decreased | [4] |

| 60 | Significantly Decreased | [4] |

Table 4: Induction of Apoptosis by this compound in Cancer Cells after 24-hour Treatment

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells | Reference |

| A549 | 30 | ~18.7% | [4] |

| A549 | 60 | ~24.6% | [4] |

| PC3 | 60 | ~31% | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on mitochondrial function and cellular metabolism.

Cell Viability and IC50 Determination using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the log of this compound concentration. The IC50 value is the concentration of this compound that inhibits cell growth by 50%.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

Principle: JC-1 is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.

Protocol:

-

Cell Culture and Treatment: Culture cells on glass coverslips or in a 96-well plate. Treat the cells with the desired concentrations of this compound for the specified time.

-

JC-1 Staining: Prepare a 5 µg/mL JC-1 staining solution in pre-warmed culture medium. Remove the treatment medium and add the JC-1 staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

Washing: Wash the cells twice with pre-warmed PBS.

-

Imaging/Flow Cytometry:

-

Fluorescence Microscopy: Mount the coverslips on slides and observe under a fluorescence microscope using filters for red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) fluorescence.

-

Flow Cytometry: Detach the cells, resuspend in PBS, and analyze using a flow cytometer to quantify the red and green fluorescence signals.

-

Measurement of Intracellular ATP Levels

Principle: Cellular ATP levels are a direct indicator of metabolic activity and mitochondrial function. Luciferase-based assays are commonly used, where ATP is the limiting substrate for the light-producing reaction catalyzed by luciferase. The amount of light produced is directly proportional to the ATP concentration.

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided in a commercial ATP assay kit.

-

ATP Reaction: Add the cell lysate to a luminometer plate. Add the luciferase-luciferin reagent to each well.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Standard Curve: Generate a standard curve using known concentrations of ATP.

-

Quantification: Calculate the ATP concentration in the samples by comparing their luminescence readings to the standard curve.

Detection of Apoptosis via Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore.

Protocol:

-

Lysate Preparation: Prepare cell lysates from this compound-treated and control cells.

-

Assay Reaction: In a microplate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC) using a microplate reader.

-

Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on mitochondrial function and cellular metabolism through the modulation of specific signaling pathways.

Induction of Mitochondrial-Mediated Apoptosis

This compound triggers the intrinsic pathway of apoptosis by inducing mitochondrial dysfunction.[4][5] This is characterized by a loss of mitochondrial membrane potential (ΔΨm), which leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4]

Caption: this compound-induced mitochondrial-mediated apoptosis pathway.

Modulation of the SIRT3-ROS Signaling Pathway

This compound has been shown to activate Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[6][7] Activated SIRT3 can deacetylate and activate downstream targets such as Forkhead box O3 (FOXO3a).[8] This activation of the SIRT3-FOXO3a axis can lead to a reduction in reactive oxygen species (ROS) production, contributing to cellular protection in some contexts.[6] However, in the context of cancer, the interplay is more complex, and the initial mitochondrial insult by this compound likely leads to an overwhelming ROS production that contributes to apoptosis.

Caption: this compound modulates the SIRT3 signaling pathway.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on mitochondrial function and cellular metabolism.

Caption: Experimental workflow for this compound research.

Conclusion

This compound represents a promising therapeutic agent with a clear mechanism of action centered on the induction of mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic pathway. Its ability to reduce cellular ATP levels and disrupt the mitochondrial membrane potential underscores its potential as an anti-cancer agent. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore the nuances of its interaction with cellular metabolism and its efficacy in a broader range of cancer models.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Male contraceptive this compound is a potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound delays cellular senescence through Sirt3‑mediated attenuation of ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sirtuin activator and an anti-inflammatory molecule-multifaceted roles of this compound and its potential applications for aging-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sirt3 Mediates the Inhibitory Effect of this compound on Astrocyte Activation and Glial Scar Formation following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Adjudin's Influence on mTORC1/rpS6 and FAK-Y407 Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth analysis of the molecular mechanisms of Adjudin, a non-hormonal male contraceptive candidate. It specifically details its influence on the mammalian target of rapamycin complex 1 (mTORC1)/ribosomal protein S6 (rpS6) and focal adhesion kinase (FAK) signaling pathways, culminating in germ cell exfoliation from the seminiferous epithelium.

Introduction to this compound

This compound, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is an analogue of lonidamine investigated for its potent, reversible anti-spermatogenic properties.[1][2] Its primary mechanism of action is the disruption of cell adhesion at the Sertoli-spermatid interface, a specialized structure known as the apical ectoplasmic specialization (apical ES).[1][3][4][5] This leads to the premature release of spermatids from the seminiferous epithelium, causing temporary infertility without altering systemic hormone levels of FSH, testosterone, or inhibin B.[1][3][6] Recent studies have elucidated that these effects are not arbitrary but are mediated through the specific modulation of intracellular signaling pathways, principally the mTORC1/rpS6 and FAK cascades.[1][3][7]

This compound's Modulation of the mTORC1/rpS6 Pathway

The mTORC1 signaling complex is a crucial regulator of cellular metabolism, growth, and proliferation. In the testis, it plays a significant role in modulating the blood-testis barrier (BTB) dynamics and cell adhesion.[3][8] this compound treatment uniquely perturbs this pathway to facilitate germ cell detachment.

Mechanism of Action

Studies in adult rat models demonstrate that this compound induces a mild but statistically significant downregulation of mTOR and its essential partner, Raptor, by 96 hours post-treatment.[3] The binding of Raptor to mTOR is what forms the functional mTORC1 complex.[3] Paradoxically, this inhibition of the upstream mTORC1 complex leads to a transient but significant surge in the phosphorylation of its downstream effector, ribosomal protein S6 (rpS6), at serines 235/236 and 240/244.[3] Overexpression of phosphorylated rpS6 (p-rpS6) is known to induce BTB remodeling and germ cell exfoliation by disorganizing the actin- and microtubule-based cytoskeletons.[3][8] Therefore, this compound leverages this pathway, causing an increase in p-rpS6 that disrupts the cytoskeletal architecture necessary for maintaining Sertoli-spermatid adhesion, leading to spermatid exfoliation.[3]

Quantitative Data Summary: mTORC1/rpS6 Pathway

| Protein Target | This compound-Induced Effect | Time Point of Observation | Consequence | Reference |

| mTOR | Mild but significant downregulation | 96 hours | Inhibition of mTORC1 complex formation | [3] |

| Raptor | Mild but significant downregulation | 96 hours | Inhibition of mTORC1 complex formation | [3] |

| p-rpS6 (S235/236) | Transient surge in phosphorylation | Not specified, precedes exfoliation | Cytoskeletal disruption | [3] |

| p-rpS6 (S240/244) | Transient surge in phosphorylation | Not specified, precedes exfoliation | Cytoskeletal disruption, germ cell exfoliation | [3] |

Signaling Pathway Diagram: this compound and mTORC1/rpS6

This compound's Modulation of the FAK-Y407 Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase critical for integrin-mediated signal transduction and the regulation of cell adhesion, migration, and survival. The phosphorylation status of FAK at specific tyrosine residues, including Y407, is crucial for maintaining the integrity of cell junctions like the BTB and apical ES.[3][9]

Mechanism of Action

In contrast to its effect on the mTORC1 pathway, this compound treatment leads to a considerable downregulation of total FAK expression.[3] More specifically, it markedly reduces the levels of phosphorylated FAK at tyrosine 397 (p-FAK-Y397) and tyrosine 407 (p-FAK-Y407) within 6 to 24 hours of administration.[3] The phosphorylation of FAK at these sites is essential for maintaining the structural integrity of the apical ES by organizing the F-actin network.[3] By downregulating p-FAK-Y407, this compound destabilizes the actin filament bundles at the adhesion sites between Sertoli cells and spermatids. This loss of adhesion integrity is a direct contributor to the subsequent germ cell exfoliation.[3]

Quantitative Data Summary: FAK-Y407 Pathway

| Protein Target | This compound-Induced Effect | Time Point of Observation | Consequence | Reference |

| FAK (Total) | Downregulation | 6 to 24 hours | Reduced scaffolding for adhesion complexes | [3] |

| p-FAK-Y397 | Considerable downregulation | 6 to 24 hours | Disruption of Apical ES integrity | [3] |

| p-FAK-Y407 | Considerable downregulation | 6 to 24 hours | F-actin disorganization, loss of adhesion | [3] |

Signaling Pathway Diagram: this compound and FAK-Y407

Experimental Protocols

The findings described are based on established in vivo methodologies using a rat model.

Animal Model and this compound Administration

-

Species: Adult male Sprague-Dawley rats.[3]

-

Treatment: A single dose of this compound (50 mg/kg body weight) is administered via oral gavage.[3] Control animals receive the vehicle (e.g., 0.5% methylcellulose in water).

-

Time Course: Animals are sacrificed at various time points, typically between 6 and 96 hours post-treatment, to observe the temporal effects on signaling proteins and tissue morphology.[3]

Tissue Processing and Histology

-

Sacrifice: Animals are euthanized by CO2 asphyxiation.[3]

-

Fixation: Testes are removed and fixed in a suitable fixative (e.g., Bouin's or modified Davidson's fixative) for histological analysis.

-

Processing: Tissues are dehydrated, embedded in paraffin, sectioned (e.g., 5-7 µm thickness), and mounted on slides.

-

Staining: Sections are stained with hematoxylin and eosin (H&E) to assess the general morphology of the seminiferous epithelium and identify germ cell exfoliation.

Immunoblot (IB) Analysis

-

Lysate Preparation: Testis tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Quantification: Total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection: Membranes are blocked and then incubated with primary antibodies specific for mTOR, Raptor, p-rpS6 (S235/236, S240/244), FAK, and p-FAK-Y407. Loading controls like GAPDH or β-actin are used to ensure equal protein loading.[3]

-

Visualization: Membranes are incubated with HRP-conjugated secondary antibodies, and signals are detected using an enhanced chemiluminescence (ECL) substrate.[3] Densitometry analysis is used for semi-quantification of protein level changes.

Integrated Mechanism and Experimental Workflow

This compound initiates a dual-pronged attack on Sertoli-spermatid adhesion by concurrently modulating the mTORC1/rpS6 and FAK pathways. The downregulation of p-FAK-Y407 weakens the existing adhesion structures, while the surge in p-rpS6 actively promotes cytoskeletal disorganization. The synergy between these two altered pathways culminates in the efficient and rapid exfoliation of spermatids.

Integrated Workflow Diagram

References

- 1. The Non-hormonal Male Contraceptive this compound Exerts its Effects via MAPs and Signaling Proteins mTORC1/rpS6 and FAK-Y407 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Non-hormonal Male Contraceptive this compound Exerts its Effects via MAPs and Signaling Proteins mTORC1/rpS6 and FAK-Y407 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. mTORC1/rpS6 and p-FAK-Y407 signaling regulate spermatogenesis: Insights from studies of the this compound pharmaceutical/toxicant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mTORC1/rpS6 and spermatogenic function in the testis - insights from the this compound model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focal adhesion kinase-Tyr407 and -Tyr397 exhibit antagonistic effects on blood–testis barrier dynamics in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the neuroprotective effects of Adjudin in preclinical models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Adjudin, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a small molecule compound initially investigated for its reversible male contraceptive effects.[1][2] Subsequent research has unveiled its pleiotropic biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][3][4] Notably, in various preclinical models of neurological disorders, this compound has demonstrated a significant capacity to mitigate neuronal damage, reduce neuroinflammation, and preserve the integrity of the blood-brain barrier (BBB).[3][5] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound observed in preclinical studies, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Preclinical Efficacy of this compound: A Quantitative Overview

This compound's neuroprotective potential has been evaluated in several preclinical models of acute brain injury and neurodegeneration. The following tables summarize the key quantitative findings from these studies, highlighting its effects on various pathological hallmarks.

Table 1: Neuroprotective Effects of this compound in an Intracerebral Hemorrhage (ICH) Model

| Parameter | Model | This compound Treatment | Observed Effect | Reference |

| Hematoma Volume & Function | Collagenase-induced ICH in C57BL/6 mice | 50 mg/kg/day for 3 days | Significantly reduced hematoma volume and improved neurological function. | [5] |

| Blood-Brain Barrier Integrity | Collagenase-induced ICH in C57BL/6 mice | 50 mg/kg/day for 3 days | Decreased BBB permeability (reduced Evans Blue & albumin leakage); Decreased brain water content. | [5] |

| Junction Protein Expression | Collagenase-induced ICH in C57BL/6 mice | 50 mg/kg/day for 3 days | Markedly increased expression of tight junction proteins (Occludin, ZO-1) and adherens junction protein (VE-cadherin). | [5] |

| Matrix Metalloproteinases | Collagenase-induced ICH in C57BL/6 mice | 50 mg/kg/day for 3 days | Markedly decreased expression of MMP-9. | [5] |

| Apoptosis Markers | Collagenase-induced ICH in C57BL/6 mice | 50 mg/kg/day for 3 days | Increased anti-apoptotic Bcl-2; Decreased pro-apoptotic Bax and cleaved caspase-3; Fewer TUNEL positive cells. | [5] |

| Neuroinflammation | Collagenase-induced ICH in C57BL/6 mice | 50 mg/kg/day for 3 days | Reduced infiltration of neutrophils, activation of microglia/macrophages, and reactive astrogliosis; Decreased TNF-α and IL-1β. | [5] |

Table 2: Neuroprotective Effects of this compound in Ischemic Stroke Models

| Parameter | Model | This compound Treatment | Observed Effect | Reference |

| Behavioral & Edema | Transient Middle Cerebral Artery Occlusion (tMCAO) in rats | 50 mg/kg (i.p.) 2hr before ischemia | Behavioral improvement at 72hr; Reduced brain edema. | [3] |

| Microglial Activation | tMCAO in rats | 50 mg/kg (i.p.) 2hr before ischemia | Reduced CD11b positive staining (microglial activation marker). | [3][6] |

| Pro-inflammatory Cytokines | tMCAO in rats & LPS-stimulated BV2 microglia | 50 mg/kg (i.p.) | Reduced expression and release of TNF-α, IL-1β, and IL-6. | [3][6] |

| NSC-Mediated Neuroprotection | tMCAO in mice with Neural Stem Cell (NSC) transplant | Preconditioning of NSCs with this compound prior to transplant | Decreased infarct volume and improved neurobehavioral deficiency compared to non-preconditioned NSCs. | [7][8] |

| BBB Integrity (NSC model) | tMCAO in mice with NSC transplant | Preconditioning of NSCs with this compound | Ameliorated BBB disruption. | [7][8] |

| Neurotrophic Factors (NSC model) | This compound-preconditioned NSCs | In vitro & In vivo | Promoted expression and secretion of Brain-Derived Neurotrophic Factor (BDNF). | [7][8] |

Table 3: Neuroprotective Effects of this compound in a Status Epilepticus (SE) Model

| Parameter | Model | This compound Treatment | Observed Effect | Reference |

| Neuronal Apoptosis | Pilocarpine-induced SE in C57BL/6 mice | 50 mg/kg for 3 days after SE onset | Significantly mitigated apoptotic cell death in the hippocampus. | [9] |

| Glial Activation | Pilocarpine-induced SE in C57BL/6 mice | 50 mg/kg for 3 days after SE onset | Suppressed SE-induced reactive gliosis. | [9] |

| Signaling Pathways | Pilocarpine-induced SE in C57BL/6 mice | 50 mg/kg for 3 days after SE onset | Suppressed activation of mammalian target of rapamycin (mTOR) signaling in the hippocampus. | [9] |

| Inflammatory Mediators | Pilocarpine-induced SE in C57BL/6 mice | 50 mg/kg for 3 days after SE onset | Significantly reduced expression of TNF-α, IL-1β, and arginase-1. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections describe the core experimental protocols used in the cited studies.

Intracerebral Hemorrhage (ICH) Mouse Model

-

Animal Model: Male C57BL/6 mice.[5]

-

ICH Induction: Stereotactic injection of collagenase into the right striatum to induce hemorrhage.[5]

-

This compound Administration: Mice received this compound at a dose of 50 mg/kg/day via intraperitoneal (i.p.) injection for 3 consecutive days.[5]

-

Key Analyses:

-

Neurological Function: Assessed using standard behavioral scoring systems.[5]

-

BBB Permeability: Measured by quantifying the extravasation of Evans Blue dye and albumin into the brain parenchyma.[5]

-

Brain Water Content: Determined by comparing the wet and dry weights of brain tissue.[5]

-

Western Blot: Used to quantify the expression levels of proteins such as MMP-9, Occludin, ZO-1, VE-cadherin, Bcl-2, Bax, and cleaved caspase-3 in perihematomal tissues.[5]

-

Immunofluorescence Staining: Employed to visualize and quantify neutrophil infiltration, microglia/macrophage activation (e.g., CD206), and reactive astrogliosis.[5]

-

TUNEL Assay: Used to detect and quantify apoptotic cells in brain sections.[5]

-

Transient Middle Cerebral Artery Occlusion (tMCAO) Ischemia Model

-

Ischemia Induction: The middle cerebral artery is temporarily occluded with an intraluminal filament for a defined period (e.g., 60-90 minutes), followed by reperfusion.[3][7]

-

This compound Administration:

-

Direct Treatment: A single dose of 50 mg/kg this compound administered via i.p. injection 2 hours before the ischemic event.[3]

-

NSC Preconditioning: Neural stem cells are treated with this compound in vitro before being transplanted into the infarct area of the ipsilateral striatum 24 hours after I/R.[7][8]

-

-

Key Analyses:

-

Infarct Volume: Measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.[7][8]

-

Behavioral Deficits: Assessed using tests such as the modified neurological severity score (mNSS).[7][8]

-

Immunohistochemistry: Used to detect markers of microglial activation, such as CD11b.[3][6]

-

ELISA/qRT-PCR: To quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue or cell culture media.[3][6]

-

Pilocarpine-Induced Status Epilepticus (SE) Mouse Model

-

Animal Model: Male C57BL/6 mice.[9]

-

SE Induction: Administration of pilocarpine to induce continuous seizure activity.[9]

-

This compound Administration: Mice were treated with this compound (50 mg/kg) for 3 days following the onset of SE.[9]

-

Key Analyses:

-

Immunofluorescence Staining: To evaluate neuronal survival and reactive gliosis in the hippocampus.[9]

-

TUNEL Staining: To assess the extent of apoptotic cell death.[9]

-

Western Blot Analysis: To measure the activation of the mTOR signaling pathway and the expression of inflammatory mediators like TNF-α and IL-1β.[9]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects by modulating several key signaling pathways involved in inflammation, cell survival, and apoptosis.

Anti-Neuroinflammatory Signaling

In models of neuroinflammation, this compound significantly inhibits the activation of microglia, the brain's resident immune cells. This is achieved primarily through the suppression of the NF-κB and ERK MAPK signaling pathways, which are critical for the production of pro-inflammatory mediators.[3][6]

Caption: this compound's anti-inflammatory mechanism in microglia.

Pro-Survival Signaling in Neural Stem Cells

When used to precondition neural stem cells (NSCs) for transplantation therapy in stroke models, this compound enhances their survival and therapeutic efficacy. This is mediated by the activation of the pro-survival Akt signaling pathway.[7][8] Following transplantation into the ischemic brain, these preconditioned cells further protect the brain by inhibiting the stress-activated p38 and JNK MAPK pathways.[7]

Caption: Pro-survival and neuroprotective pathways modulated by this compound-preconditioned NSCs.

Inhibition of Pathological Signaling in Epilepsy

In the context of status epilepticus, this compound mitigates neuronal death and neuroinflammation by suppressing the hyperactivation of the mTOR signaling pathway in the hippocampus.[9] Dysregulation of the mTOR pathway is a known contributor to epileptogenesis and neuronal damage.

Caption: this compound inhibits mTOR signaling in Status Epilepticus.

General Experimental Workflow

The investigation of this compound's neuroprotective effects typically follows a standardized preclinical workflow, from disease induction to multi-level analysis.

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data amassed to date strongly suggest that this compound is a promising neuroprotective agent with a multi-faceted mechanism of action. Its ability to preserve blood-brain barrier integrity, suppress neuroinflammation, and inhibit apoptotic pathways positions it as a compelling candidate for further development.[3][5][9] While its efficacy has been demonstrated in models of acute injury like stroke and epilepsy, its potential in chronic neurodegenerative diseases such as Alzheimer's or Parkinson's disease remains an important area for future investigation.[3] Further studies are warranted to optimize dosing regimens, explore different delivery methods, and fully elucidate the range of its therapeutic applications in neurology.

References

- 1. This compound--A Male Contraceptive with Other Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "this compound – A male contraceptive with other biological activities" by Yan Ho Cheng, Weiliang Xia et al. [knowledgecommons.popcouncil.org]

- 3. This compound - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "this compound—A male contraceptive with anti-cancer, anti-neuroinflammation " by Yan Ho Cheng, Weiliang Xia et al. [knowledgecommons.popcouncil.org]

- 5. This compound protects blood-brain barrier integrity and attenuates neuroinflammation following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates lipopolysaccharide (LPS)- and ischemia-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-preconditioned neural stem cells enhance neuroprotection after ischemia reperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-preconditioned neural stem cells enhance neuroprotection after ischemia reperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound prevents neuronal damage and neuroinflammation via inhibiting mTOR activation against pilocarpine-induced status epilepticus [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Appropriate Animal Models for Testing Adjudin's Contraceptive Efficacy: Application Notes and Protocols